3-Chloro-5-fluoropyridine-2-carbonitrile
Overview
Description
3-Chloro-5-fluoropyridine-2-carbonitrile is a pyridine derivative . It is a fluorinated heterocyclic building block used in chemical synthesis . The molecular formula is C6H2ClFN2 and the molecular weight is 156.54 g/mol.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H2ClFN2. The InChI code is 1S/C6H2ClFN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 156.54500 . The exact mass is 155.98900 . The compound has a LogP value of 1.74578 , indicating its lipophilicity.Scientific Research Applications
Synthesis and Structural Analysis
- Pyridine derivatives like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have been synthesized and structurally analyzed using X-ray, IR, NMR, and electronic spectroscopy. These compounds exhibit interesting optical properties, with absorption and fluorescence observed at specific wavelengths (Jukić et al., 2010).
Chemoselective Functionalization
- The chemoselective functionalization of compounds like 5-bromo-2-chloro-3-fluoropyridine demonstrates the versatility of pyridine derivatives in organic synthesis. Such functionalization techniques can selectively target different substituents on the pyridine ring (Stroup et al., 2007).
Structural Manifolds from Common Precursors
- Pyridine derivatives can be transformed into various structural manifolds, demonstrating their adaptability in chemical syntheses. This adaptability includes the ability to undergo isomerization and further reactions to produce a variety of chemically interesting molecules (Schlosser & Bobbio, 2002).
Fluorescent Heterocyclic Compounds
- Pyridine derivatives like 8-chloro-3H-imidazo[4,5-a]acridine-11-carbonitriles have been synthesized, showing strong fluorescence and high quantum yields. These properties make them potentially useful in various applications requiring fluorescence (Sahraei et al., 2013).
Fluorination and Fluorescence Probes
- The anodic fluorination of compounds like 2-cyano-1-methylpyrrole, resulting in fluoropyrroles, demonstrates the potential of pyridine derivatives in creating compounds with specific electronic properties (Tajima et al., 2001). Additionally, pyridine-based fluorescence probes have been developed for selective sensing of metal ions, showing the versatility of these compounds in analytical applications (Ajayaghosh et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-5-fluoropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPFMFYCILEZDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856541 | |
Record name | 3-Chloro-5-fluoropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950670-25-4 | |
Record name | 3-Chloro-5-fluoropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-fluoropyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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